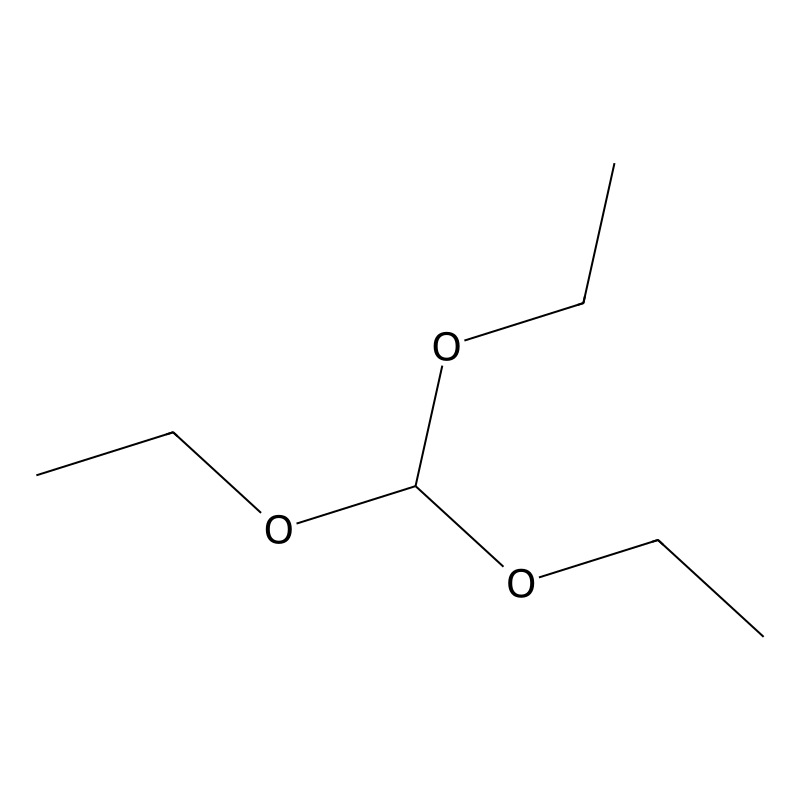

Triethyl orthoformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent:

- DME is a versatile solvent due to its polarity, miscibility with various other solvents, and relatively high boiling point (141.6 °C).

- It is commonly used in organic synthesis, particularly in reactions involving organometallic reagents, which are compounds containing carbon-metal bonds.

- DME is also a suitable solvent for polymers, such as polyesters and polyamides, and can be used in their processing and characterization.

Electrolyte:

- DME can be employed as an electrolyte in lithium-ion batteries due to its ability to dissolve lithium salts and its wide electrochemical window.

- Research is ongoing to explore DME-based electrolytes for improving the performance and safety of lithium-ion batteries.

Pharmaceutical Applications:

- DME has potential applications in the pharmaceutical industry due to its solvating properties and miscibility with water.

- It can be used in the manufacturing of certain medications and drug delivery systems.

Other Applications:

- DME is also used in various other scientific research fields, such as catalysis, material science, and analytical chemistry, due to its unique properties.

Triethyl orthoformate is an organic compound characterized by the formula HC(OC₂H₅)₃. It is a colorless, volatile liquid with a pungent odor, classified as an ortho ester of formic acid. This compound is commercially significant and is primarily utilized in organic synthesis due to its reactivity and versatility in various

- Bodroux-Chichibabin Aldehyde Synthesis: It reacts with Grignard reagents to produce aldehydes with an increased carbon chain length.

- Esterification: It serves as an effective reagent for converting carboxylic acids into ethyl esters without the need for additional catalysts, by driving off water produced during the reaction .

- Formylation Reactions: Under acidic conditions, triethyl orthoformate can generate dialkoxycarbon ions, which can be used for formylation of various substrates .

Triethyl orthoformate can be synthesized through several methods:

- Sodium Ethoxide Method: Sodium ethoxide reacts with chloroform to produce triethyl orthoformate.

- Ethanol Method: This method employs ethanol and sodium hydroxide under phase transfer catalysis to yield triethyl orthoformate.

- Benzoyl Chloride Method: Involves benzoyl chloride, formamide, and ethanol under catalytic conditions to produce triethyl orthoformate along with other byproducts .

Triethyl orthoformate finds extensive applications in various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing esters, aldehydes, and other organic compounds.

- Pharmaceutical Industry: Its derivatives are utilized in the preparation of antimalarial drugs and other pharmaceuticals.

- Coordination Chemistry: It aids in converting metal aquo complexes to corresponding ethanol complexes .

- Photographic Agents: Used in the production of photosensitive materials and dyes .

Studies involving triethyl orthoformate often focus on its reactivity with amines and other nucleophiles. For instance, it can react with amines to form imidates or amidines through nucleophilic attack mechanisms. Such reactions are valuable for synthesizing complex organic molecules like triazachrysenes and quinazolines . The compound's ability to form stable intermediates makes it useful in one-pot reactions that simplify synthetic pathways.

Several compounds share structural or functional similarities with triethyl orthoformate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Diethyl orthoformate | Orthoester | Less volatile; used primarily for similar esterification reactions. |

| Ethyl orthoformate | Orthoester | Smaller alkyl group; exhibits different reactivity profiles compared to triethyl orthoformate. |

| Trimethyl orthoformate | Orthoester | More sterically hindered; used less frequently in synthesis due to lower reactivity. |

| Methyl formate | Ester | Simpler structure; primarily used as a solvent or intermediate rather than a reagent. |

Triethyl orthoformate stands out due to its efficiency in driving esterification reactions to completion and its diverse applications across various fields of chemistry, particularly organic synthesis and coordination chemistry .

Triethyl orthoformate was first synthesized in the early 20th century through the reaction of sodium ethoxide with chloroform, as described by the Williamson ether synthesis. Industrial production later shifted to methods utilizing hydrogen cyanide and ethanol, which offered scalability but raised safety concerns due to hydrogen cyanide’s toxicity. By the 1960s, alternative routes emerged, such as the ester interchange method involving trimethyl orthoformate and ethanol, though this approach faced challenges with yield and waste generation.

Key milestones include:

- 1930s: Adoption in the Bodroux–Chichibabin aldehyde synthesis for extending carbon chains.

- 1960s: Discovery of its role in converting metal aquo complexes to ethanol derivatives.

- 2000s: Development of phase-transfer catalytic methods to enhance synthesis efficiency.

The evolution of TEOF synthesis reflects broader trends in green chemistry, emphasizing safer reagents and reduced byproducts.

Significance in Organic Chemistry

TEOF’s reactivity stems from its orthoester structure, which enables nucleophilic substitution and acid-catalyzed transformations.

Synthetic Applications

- Aldehyde Synthesis: TEOF reacts with Grignard reagents to yield aldehydes via the Bodroux–Chichibabin reaction. For example:

$$

\text{RMgBr} + \text{HC(OC}2\text{H}5\text{)}3 \rightarrow \text{RCHO} + \text{MgBr(OC}2\text{H}5\text{)} + 2 \text{C}2\text{H}_5\text{OH}

$$ - Esterification: TEOF dehydrates carboxylic acids to ethyl esters, outperforming traditional acid-catalyzed methods.

- Coordination Chemistry: It replaces water ligands in metal complexes (e.g., $$[\text{Ni(H}2\text{O)}6]^{2+}$$) to form ethanol adducts, stabilizing sensitive metal centers.

Material Science

- Lithium-Ion Batteries: TEOF acts as a film-forming electrolyte solvent, improving graphite anode stability.

- Supramolecular Catalysis: Charged host assemblies leverage TEOF’s hydrophobicity to accelerate hydrolysis by 3,900-fold through transition-state stabilization.

Current Research Trends

Recent studies focus on TEOF’s role in sustainable chemistry and advanced synthesis.

Green Synthesis Methodologies

- Phase-Transfer Catalysis: Solid-liquid systems using polyethylene glycol or quaternary ammonium salts reduce sodium ethoxide dependency, enhancing yield (85–90%).

- Solvent-Free Reactions: TEOF-mediated esterifications under neat conditions minimize waste.

Multi-Component Reactions (MCRs)

TEOF facilitates one-pot syntheses of heterocycles and pharmaceuticals:

- Floxacin Antibiotics: Serves as a formylating agent in quinolone core assembly.

- Pyrano Ketones: Enables annulation via intramolecular hydride transfers.

Catalytic Innovations

- Enzyme Mimetics: Supramolecular hosts mimic enzymatic pockets, achieving $$ k{\text{cat}}/KM $$ values of $$ 10^3 $$ M$$^{-1}$$s$$^{-1}$$ for TEOF hydrolysis.

- Dehydrating Agents: Enhances yields in nickel(II) complexes (e.g., $$[\text{NiCl}2(\text{PPh}3)_2]$$) by scavenging water.

Tables

Table 1: Comparative Synthesis Methods for TEOF

Table 2: Applications of TEOF in Organic Synthesis

Reaction Mechanism with Chloroform

The sodium ethoxide method involves the reaction of chloroform (CHCl₃) with sodium ethoxide (NaOEt) in ethanol. The mechanism proceeds via nucleophilic substitution, where ethoxide ions attack the electrophilic carbon in chloroform:

- Deprotonation: Ethanol reacts with sodium to form sodium ethoxide and hydrogen gas:

$$ 2 \, \text{CH}3\text{CH}2\text{OH} + 2 \, \text{Na} \rightarrow 2 \, \text{CH}3\text{CH}2\text{ONa} + \text{H}_2 $$ [1] [9]. - Nucleophilic Attack: Ethoxide ions displace chloride from chloroform, forming intermediate trichloromethoxide:

$$ \text{CHCl}3 + 3 \, \text{CH}3\text{CH}2\text{O}^- \rightarrow \text{HC(OCH}2\text{CH}3)3 + 3 \, \text{Cl}^- $$ [1] [5]. - Byproduct Formation: Sodium chloride precipitates, while hydrogen gas evolves.

The overall reaction is:

$$ \text{CHCl}3 + 3 \, \text{Na} + 3 \, \text{CH}3\text{CH}2\text{OH} \rightarrow \text{HC(OCH}2\text{CH}3)3 + \frac{3}{2} \, \text{H}_2 + 3 \, \text{NaCl} $$ [1] [5] [9].

Process Optimization

Industrial implementations use reflux conditions (60–70°C) under moderate pressure (0.12–0.15 MPa) to enhance reaction rates [9]. Key optimizations include:

- Ethanol Purity: Anhydrous ethanol prevents hydrolysis of sodium ethoxide.

- Chloroform Addition Rate: Gradual addition minimizes side reactions.

- Filtration and Distillation: Post-reaction, sodium chloride is removed via filtration, and the crude product is distilled to achieve >99.8% purity [9].

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics |

| Pressure | 0.12–0.15 MPa | Prevents boiling |

| Ethanol Concentration | >99.5% | Minimizes hydrolysis |

Hydrogen Cyanide Method

Industrial Scale Synthesis

Triethyl orthoformate is industrially synthesized via the reaction of hydrogen cyanide (HCN) with ethanol. The process involves:

- Cyanoethylation: HCN reacts with ethanol to form intermediate nitriles.

- Orthoester Formation: Acid catalysis converts nitriles to triethyl orthoformate [1] [3] [8].

The exact mechanism remains proprietary, but it is hypothesized to involve intermediate iminoether formation followed by ethanolysis.

Mechanistic Considerations

Quantum mechanical studies suggest a stepwise pathway:

- Protonation: HCN is protonated in acidic ethanol.

- Nucleophilic Addition: Ethanol attacks the electrophilic carbon, forming a tetrahedral intermediate.

- Elimination: Ammonia is released, yielding the orthoester [8].

Ester-Interchange Method

Trimethyl Orthoformate Transesterification

Trimethyl orthoformate (HC(OCH₃)₃) undergoes transesterification with excess ethanol under acid catalysis (e.g., H₂SO₄):

$$ \text{HC(OCH}3\text{)}3 + 3 \, \text{CH}3\text{CH}2\text{OH} \rightarrow \text{HC(OCH}2\text{CH}3\text{)}3 + 3 \, \text{CH}3\text{OH} $$ [4] [7].

The reaction is driven by methanol removal via distillation.

Chlorobenzoyl Chloride Method

Reaction with Formamide and Ethanol

Chlorobenzoyl chloride (C₆H₅COCl) reacts with formamide (HCONH₂) and ethanol to yield triethyl orthoformate. Proposed steps:

- Acylation: Formamide reacts with chlorobenzoyl chloride to form an acyl intermediate.

- Ethanolysis: Ethanol displaces chloride, forming the orthoester [9].

Ethyl Formate Method

Reaction with Sodium Ethoxide

Ethyl formate (HCOOCH₂CH₃) reacts with sodium ethoxide to generate diethoxy sodium methoxide intermediates:

$$ \text{HCOOCH}2\text{CH}3 + \text{CH}3\text{CH}2\text{ONa} \rightarrow \text{Na}^+[\text{CH(OCH}2\text{CH}3)2\text{O}]^- + \text{CH}3\text{CH}_2\text{OH} $$ [1].

Subsequent ethanol addition yields triethyl orthoformate.

Diethoxy Sodium Methoxide Intermediates

The intermediate’s stability is critical. Anhydrous conditions prevent hydrolysis, while excess ethanol drives the equilibrium toward product formation.

Green Chemistry Approaches

Phase Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance ethoxide-chloroform interfacial reactions, reducing reaction time and temperature [9].

Solvent-Free Methodologies

Neat reactions between sodium ethoxide and chloroform at elevated temperatures (80–100°C) eliminate solvent waste. Pilot studies report 85–90% yields under these conditions [9].

| Green Method | Advantages | Challenges |

|---|---|---|

| Phase Transfer Catalysis | Lower energy use | Catalyst recovery |

| Solvent-Free | Zero solvent waste | Temperature control |

Triethyl orthoformate undergoes hydrolysis through distinct mechanistic pathways depending on the reaction conditions and presence of catalysts. The hydrolysis mechanisms have been extensively studied and provide fundamental insights into the reactivity of orthoesters [1] [2] [3].

A-1 Mechanism in Uncatalyzed Reactions

The uncatalyzed hydrolysis of triethyl orthoformate proceeds through an A-1 mechanism, which represents the classical pathway for acid-catalyzed orthoformate hydrolysis [1] [2] [3]. In this mechanism, the rate-limiting step is the decomposition of the protonated substrate rather than the initial protonation step.

The A-1 mechanism follows a specific sequence where the neutral orthoformate first undergoes rapid pre-equilibrium protonation, followed by the rate-limiting decomposition of the protonated species [1] [2]. This mechanism is characterized by distinct kinetic signatures that distinguish it from other hydrolysis pathways.

Mechanistic Characteristics:

- Entropy of Activation (ΔS‡): Positive values ranging from +6 to +10 cal/mol·K [2] [3]

- Solvent Isotope Effect: k(H₂O)/k(D₂O) values of 0.25-0.5, specifically 0.37-0.47 for triethyl orthoformate [2] [3]

- Transition State: Dissociative character with increased disorder relative to the ground state [2]

The positive entropy of activation indicates that the transition state is more disordered than the ground state, consistent with bond breaking being more advanced than bond formation in the rate-limiting step [2]. The solvent isotope effect below unity reflects that proton transfer is not involved in the rate-limiting step, with the observed effect primarily due to deuteration effects on the pre-equilibrium [2] [3].

A-SE2 Mechanism in Catalyzed Systems

Under specific catalytic conditions, particularly in supramolecular host environments, triethyl orthoformate hydrolysis proceeds through an A-SE2 mechanism [1] [2] [3]. This represents a fundamental shift from the uncatalyzed pathway and demonstrates how the reaction environment can alter the mechanistic landscape.

The A-SE2 mechanism is distinguished by proton transfer being the rate-limiting step, in contrast to the substrate decomposition that limits the A-1 pathway [1] [2] [3]. This mechanistic change has been most thoroughly characterized in studies using supramolecular host catalysts that stabilize cationic intermediates.

Mechanistic Characteristics:

- Entropy of Activation (ΔS‡): Negative values, specifically -5(1) cal/mol·K for catalyzed triethyl orthoformate hydrolysis [2] [3]

- Solvent Isotope Effect: k(H₂O)/k(D₂O) = 1.6, confirming rate-limiting proton transfer [2] [3]

- Transition State: Associative character with increased order relative to the ground state [2]

The negative entropy of activation suggests that the transition state is more ordered than the ground state, indicating an associative mechanism where multiple species come together in the rate-limiting step [2]. The normal solvent isotope effect (greater than unity) confirms that proton transfer occurs in the rate-limiting step, characteristic of A-SE2 mechanisms [2] [3].

Kinetic Analysis of Hydrolysis Reactions

The kinetic analysis of triethyl orthoformate hydrolysis reveals complex behavior that depends strongly on the reaction environment and catalytic conditions [1] [2] [4] [3]. The most comprehensive kinetic studies have been performed using supramolecular host catalysts that demonstrate enzyme-like behavior.

Michaelis-Menten Kinetics:

The catalyzed hydrolysis of triethyl orthoformate follows Michaelis-Menten kinetics, indicating fast pre-equilibrium substrate binding followed by a rate-limiting catalytic step [1] [2] [4]. This behavior is analogous to enzymatic catalysis and provides detailed mechanistic insights.

Key Kinetic Parameters for Triethyl Orthoformate:

- kcat: 8.1 × 10⁻³ s⁻¹ [2]

- KM: 21.5 mM [2]

- kcat/KM: 0.275 M⁻¹s⁻¹ [2]

- Rate Acceleration: 560-fold over uncatalyzed reaction [2]

- Catalytic Proficiency: 1.9 × 10⁴ M⁻¹ [2]

Rate Law Derivation:

The complete rate law for the catalyzed hydrolysis has been derived using steady-state analysis [2]:

$$ \text{rate} = \frac{k1k2[\text{S}][\text{H}^+][\text{1}]{\text{tot}}}{k{-1} + k1[\text{S}] + k2[\text{H}^+]} $$

Where k₁ and k₋₁ represent the substrate encapsulation equilibrium, and k₂ represents the rate-limiting proton transfer step [2]. Under typical experimental conditions with low [H⁺], this simplifies to account for substrate saturation behavior.

Activation Parameters:

The thermodynamic parameters reveal that the catalyzed reaction proceeds through a fundamentally different transition state compared to the uncatalyzed A-1 mechanism [2] [3]. The negative entropy of activation and normal solvent isotope effect provide strong evidence for the A-SE2 mechanism in the catalyzed system.

Esterification Mechanisms

Triethyl orthoformate serves as an exceptional reagent for esterification reactions, offering unique advantages over conventional esterification methods [5] [7]. The esterification mechanisms involve both direct conversion pathways and water scavenging functions that drive reactions to completion.

Carboxylic Acid Conversion to Ethyl Esters

The conversion of carboxylic acids to ethyl esters using triethyl orthoformate proceeds through an O-alkylation mechanism that differs fundamentally from conventional Fischer esterification [5] [7]. This mechanism provides several synthetic advantages, including operation under neutral conditions and quantitative conversions.

Direct Esterification Mechanism:

The esterification proceeds through nucleophilic attack of the carboxylate on the triethyl orthoformate, followed by elimination to form the ethyl ester [7]. The mechanism likely involves initial formation of a tetrahedral intermediate, which then eliminates ethanol and ethyl formate to yield the desired ester product.

Mechanistic Pathway:

- Carboxylate Formation: The carboxylic acid exists in equilibrium with its conjugate base

- Nucleophilic Attack: The carboxylate oxygen attacks the central carbon of triethyl orthoformate

- Tetrahedral Intermediate: Formation of a transient tetrahedral species

- Elimination: Loss of ethanol and formation of mixed anhydride intermediate

- Final Product Formation: Elimination of ethyl formate to yield the ethyl ester

Reaction Conditions and Efficiency:

Triethyl orthoformate demonstrates superior performance compared to other orthoesters in esterification reactions [8] [7]. The reaction can be performed under remarkably mild conditions:

- Temperature: Room temperature to reflux, depending on substrate

- Solvent: Can be performed neat or in organic solvents

- Catalysis: No external acid or base catalysts required for many substrates

- Yield: Quantitative conversions achievable for compatible substrates

Water Scavenging Function:

A crucial aspect of triethyl orthoformate's effectiveness in esterification is its ability to function as a water scavenger [5] . When added to conventional esterification reactions, it consumes the water byproduct, converting it to ethanol and ethyl formate, thereby driving the equilibrium toward ester formation.

Water Scavenging Reaction:

$$ \text{HC(OEt)}3 + \text{H}2\text{O} \rightarrow \text{HCO}_2\text{Et} + 2\text{EtOH} $$

This dual function—direct esterification and water removal—makes triethyl orthoformate particularly valuable for challenging esterification reactions where water removal is critical for achieving high conversions [5] .

Substrate Scope and Limitations:

The esterification with triethyl orthoformate shows broad substrate compatibility:

- Aromatic Carboxylic Acids: Generally excellent yields with minimal steric hindrance effects

- Aliphatic Carboxylic Acids: Good to excellent conversions for primary and secondary acids

- Sterically Hindered Acids: May require elevated temperatures or extended reaction times

- Acid-Sensitive Substrates: Compatible due to neutral reaction conditions

Comparison with Other Orthoesters:

Studies comparing triethyl orthoformate with triethyl orthoacetate reveal interesting mechanistic differences [8] [7]. Triethyl orthoacetate often shows superior reactivity in certain esterification reactions, likely due to the enhanced stability of its cationic intermediates during the O-alkylation process.

Formylation Mechanisms

Triethyl orthoformate serves as a versatile formylating agent in various synthetic transformations, with the Bodroux-Chichibabin aldehyde synthesis representing the most well-known application [9] [11]. The formylation mechanisms involve both nucleophilic and electrophilic pathways depending on the substrate and reaction conditions.

Lewis Acid Catalyzed Formylation

Lewis acid catalyzed formylation represents an important mechanistic pathway for triethyl orthoformate, particularly in reactions involving electron-rich aromatic substrates and activated nucleophiles [11] [12]. The Lewis acid serves to activate the orthoformate toward nucleophilic attack while facilitating subsequent transformations.

Lewis Acid Activation Mechanism:

The Lewis acid coordinates to one of the oxygen atoms of triethyl orthoformate, increasing the electrophilicity of the central carbon atom [12]. This activation makes the orthoformate more susceptible to nucleophilic attack by various substrates, including aromatic systems, amines, and other nucleophiles.

Mechanistic Sequence:

- Lewis Acid Coordination: The Lewis acid coordinates to an ethoxy oxygen of triethyl orthoformate

- Electrophilic Activation: The central carbon becomes more electrophilic due to electron withdrawal

- Nucleophilic Attack: The nucleophile attacks the activated carbon center

- Intermediate Formation: Formation of a cationic intermediate stabilized by the Lewis acid

- Elimination: Loss of ethanol and rearrangement to form the formylated product

Bodroux-Chichibabin Aldehyde Synthesis:

This classic transformation demonstrates the formylation capability of triethyl orthoformate with Grignard reagents [9] [13] [14]. The mechanism involves nucleophilic addition of the Grignard reagent to the orthoformate, followed by hydrolytic workup to yield aldehydes with one additional carbon atom.

Mechanistic Details:

$$ \text{RMgBr} + \text{HC(OEt)}3 \rightarrow \text{RC(H)(OEt)}2 + \text{MgBr(OEt)} $$

$$ \text{RC(H)(OEt)}2 + \text{H}2\text{O} \rightarrow \text{RCHO} + 2\text{EtOH} $$

The reaction proceeds through formation of a diethyl acetal intermediate, which is subsequently hydrolyzed under aqueous acidic conditions to yield the corresponding aldehyde [9] [14]. This transformation is particularly valuable for chain extension reactions in organic synthesis.

Electrophilic Aromatic Formylation:

Triethyl orthoformate can effect the electrophilic formylation of activated aromatic species such as phenols [11]. This reaction typically requires Lewis acid catalysis to activate the orthoformate and facilitate the electrophilic substitution process.

Lewis Acid Selection and Performance:

Various Lewis acids have been employed in triethyl orthoformate formylation reactions [12]:

- Lanthanide Triflates: Ln(OTf)₃ systems show excellent water tolerance and recyclability

- Aluminum Chloride: Traditional Lewis acid with high activity but moisture sensitivity

- Titanium Tetrachloride: Effective for aromatic formylation at room temperature [15]

- Iron(III) Salts: Environmentally friendly alternatives with good selectivity

Water-Stable Lewis Acid Catalysis:

Recent developments in water-stable Lewis acid catalysis have expanded the scope of triethyl orthoformate formylation reactions [12]. Lanthanide triflates, particularly ytterbium triflate, demonstrate exceptional performance in aqueous media, allowing for more environmentally benign reaction conditions.

Surfactant-Enhanced Catalysis:

The combination of Lewis acids with surfactants enables formylation reactions to proceed efficiently in water without organic solvents [12]. This approach represents a significant advance in green chemistry applications of triethyl orthoformate formylation.

Alkylation Mechanisms

Triethyl orthoformate participates in various alkylation reactions where it serves as both an alkylating agent and a building block for more complex transformations [16]. The alkylation mechanisms typically involve electrophilic activation of the orthoformate followed by nucleophilic attack and subsequent rearrangements.

Alkyl Group Transfer to Alcohols

The alkylation of alcohols by triethyl orthoformate represents an important class of transformations that proceed through electrophilic activation mechanisms [16]. These reactions typically require acidic conditions or Lewis acid catalysis to activate the orthoformate toward nucleophilic attack by alcohol substrates.

Mechanistic Pathway:

The alkylation mechanism involves protonation or Lewis acid coordination to an ethoxy group of triethyl orthoformate, generating a good leaving group [17]. The alcohol nucleophile then attacks the central carbon, leading to displacement of ethanol and formation of a mixed orthoester intermediate.

Detailed Mechanism:

- Electrophilic Activation: Protonation or Lewis acid coordination to an ethoxy oxygen

- Nucleophilic Attack: Alcohol attacks the electrophilic central carbon

- Tetrahedral Intermediate: Formation of a transient tetrahedral species

- Elimination: Loss of ethanol to form a mixed orthoester

- Further Transformations: Potential hydrolysis or additional substitutions

Three-Component Reactions:

Triethyl orthoformate has been extensively employed in three-component reactions where it acts as a C1 building block [18] [16]. These reactions typically involve the combination of diamines, triethyl orthoformate, and third components such as phosphites or other nucleophiles to construct heterocyclic systems.

Examples of Three-Component Systems:

- Diamine + TEOF + Diethyl Phosphite: Formation of aminophosphonates and bisphosphonates [18]

- Aromatic Amines + TEOF + Azides: Construction of tetrazole derivatives [19] [20]

- Benzylamine Derivatives + TEOF + Phosphites: Synthesis of phosphonate-containing heterocycles [18]

Lewis Acid Catalyzed Alkylation:

Lewis acid catalysis plays a crucial role in many triethyl orthoformate alkylation reactions [17]. The Lewis acid serves multiple functions: activating the orthoformate, stabilizing cationic intermediates, and promoting subsequent transformations.

Catalytic Systems:

Various Lewis acids have been employed successfully in triethyl orthoformate alkylation:

- Metal Chlorides: InCl₃, ScCl₃, YbCl₃, and other metal chlorides in ionic liquids [17]

- Triflate Salts: Enhanced activity and selectivity compared to chloride systems

- Heterogeneous Catalysts: Supported Lewis acids for recyclability and ease of separation

Ionic Liquid Media:

The use of ionic liquids as solvents for triethyl orthoformate alkylation reactions has shown significant advantages [17]. The ionic liquid [C₁C₄Pyrr][NTf₂] with various metal chlorides provides excellent catalytic activity for acetal formation between cyclohexanone and triethyl orthoformate, achieving high yields of 1,1-diethoxycyclohexane.

Substrate Scope and Selectivity:

The alkylation reactions show broad substrate tolerance:

- Primary Alcohols: Generally excellent reactivity and selectivity

- Secondary Alcohols: Good reactivity with some steric limitations

- Phenolic Substrates: Require activated conditions but proceed efficiently

- Amine Nucleophiles: Show excellent reactivity, particularly in three-component systems

Dynamic Covalent Chemistry

Triethyl orthoformate participates in dynamic covalent chemistry through reversible bond formation and exchange processes [21] [22]. These dynamic systems are characterized by thermodynamic control and the ability to respond to changes in reaction conditions or templates.

Exchange Reactions

Exchange reactions involving triethyl orthoformate demonstrate the dynamic nature of orthoester bonds and their ability to undergo reversible transformations [21] [22] [23]. These processes are typically acid-catalyzed and can be driven by thermodynamic factors or removal of volatile products.

Orthoester Exchange Mechanisms:

The exchange of alkoxy groups between different orthoesters or between orthoesters and alcohols proceeds through acid-catalyzed mechanisms [23] [24]. These reactions involve protonation of the orthoester, nucleophilic attack by the exchanging alcohol, and elimination of the leaving alcohol.

Mechanistic Features:

- Acid Catalysis: Protonation activates the orthoester toward nucleophilic attack

- Nucleophilic Substitution: Incoming alcohol attacks the electrophilic carbon

- Tetrahedral Intermediate: Formation of a transient species with four substituents

- Elimination: Loss of the leaving alcohol regenerates the orthoester structure

- Equilibrium: The process is reversible and reaches thermodynamic equilibrium

Alcohol Exchange Reactions:

Triethyl orthoformate readily undergoes alcohol exchange with various alcohols under acidic conditions [24]. This process can be used to prepare mixed orthoesters or to convert triethyl orthoformate to other orthoester derivatives.

Examples of Exchange Reactions:

$$ \text{HC(OEt)}3 + 3\text{ROH} \rightleftharpoons \text{HC(OR)}3 + 3\text{EtOH} $$

The position of equilibrium depends on the relative volatility of the alcohols and can be driven to completion by distillation of the more volatile alcohol [24].

Dynamic Combinatorial Networks:

Triethyl orthoformate participates in dynamic combinatorial networks where multiple orthoester species exist in equilibrium [21] [22]. These systems demonstrate the ability to respond to external stimuli such as templates or changes in concentration.

Self-Assembly Processes:

Recent studies have demonstrated the template-free self-assembly of orthoformate cryptands from triethyl orthoformate and polyol building blocks [21] [22]. These processes are driven by the formation of intramolecular hydrogen bonds and result in the selective formation of specific cryptand isomers.

Stability Comparisons with Other Orthoesters

The stability of triethyl orthoformate relative to other orthoesters provides important insights into the factors governing orthoester reactivity and selectivity [21] [22] [25]. These comparisons reveal structure-reactivity relationships that guide synthetic applications.

Steric Effects:

The ethyl groups in triethyl orthoformate provide a balance between reactivity and stability [8] [25]. Compared to trimethyl orthoformate, the ethyl groups offer increased steric bulk that can influence selectivity, while maintaining sufficient reactivity for most synthetic applications.

Electronic Effects:

The electron-donating nature of the ethyl groups stabilizes the central carbon atom in triethyl orthoformate relative to systems with electron-withdrawing substituents [25]. This stabilization affects both the kinetics and thermodynamics of reactions involving the orthoester.

Hydrogen Bonding Interactions:

Studies of orthoformate cryptands reveal the importance of hydrogen bonding in stabilizing specific conformations and directing reactivity [21] [22]. The methoxy substituent in these systems can participate in four-center hydrogen bonding that influences the stability and selectivity of different isomers.

Comparative Reactivity:

When compared to triethyl orthoacetate, triethyl orthoformate shows different reactivity patterns that reflect the influence of the central substituent [8]. Triethyl orthoacetate often demonstrates enhanced reactivity in esterification reactions, attributed to the greater stability of its cationic intermediates.

Thermodynamic vs. Kinetic Control:

The dynamic nature of orthoester systems allows for both kinetic and thermodynamic control of product formation [21] [22]. Under equilibrating conditions, the most thermodynamically stable products predominate, while kinetic control can be achieved through rapid quenching or removal of products.

Solvent Effects:

The stability and reactivity of triethyl orthoformate are significantly influenced by solvent effects [26]. Polar solvents can stabilize charged intermediates and transition states, while the presence of water can lead to hydrolysis and shift the equilibrium toward hydrolyzed products.

Template Effects:

In supramolecular systems, templates can dramatically influence the stability and selectivity of orthoformate-containing products [21] [22]. Metal ion templates, in particular, can direct the formation of specific cryptand conformations through coordination interactions.

Physical Description

Liquid

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 501 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 494 of 501 companies with hazard statement code(s):;

H226 (88.87%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (21.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (43.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

108055-42-1

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Paint and coating manufacturing

Ethane, 1,1',1''-[methylidynetris(oxy)]tris-: ACTIVE